Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-
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Overview
Description
4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ring . Subsequent nitration and sulfonation reactions introduce the nitrophenyl and benzenesulfonamide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of other complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 4-Amino-N-[(4-oxo-3-substituted aryl-3,4-dihydroquinazolin-2-yl)alkyl]benzenesulfonamide derivatives
Uniqueness
4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the nitrophenyl group enhances its potential as an antibacterial and anticancer agent, while the benzenesulfonamide group contributes to its solubility and stability .
Properties
CAS No. |
61335-57-7 |
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Molecular Formula |
C21H16N4O4S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(4-nitrophenyl)quinazolin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N4O4S/c1-14-6-12-17(13-7-14)30(28,29)24-21-18-4-2-3-5-19(18)22-20(23-21)15-8-10-16(11-9-15)25(26)27/h2-13H,1H3,(H,22,23,24) |
InChI Key |
UEGWQQXRGUJBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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